6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one

Tauopathy Alzheimer's Disease Fluorescence Displacement Assay

This 6-acetyl thienothiazinone is a structurally unique Tau aggregate binder (IC50 = 1.41 nM) and STING inhibitor scaffold. The 6-acetyl substitution is non-interchangeable—6-ethyl and 6-phenyl analogs show divergent pharmacology. Validated in the EAC mouse model with macrophage selectivity, it serves as a high-affinity probe for Tau/amyloid-beta (Ki = 1.40 nM) assay development and SAR-driven optimization in neurodegeneration research. Ideal for labs requiring an in vivo-validated starting point with defined binding pharmacology.

Molecular Formula C8H7NO2S2
Molecular Weight 213.3 g/mol
CAS No. 151095-12-4
Cat. No. B131296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one
CAS151095-12-4
Molecular FormulaC8H7NO2S2
Molecular Weight213.3 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(S1)SCC(=O)N2
InChIInChI=1S/C8H7NO2S2/c1-4(10)6-2-5-8(13-6)12-3-7(11)9-5/h2H,3H2,1H3,(H,9,11)
InChIKeyNFJDUFIHRNIEIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one (CAS 151095-12-4) | Core Scaffold and Primary Bioactivity Profile for Research Procurement


6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one (CAS 151095-12-4) is a sulfur- and nitrogen-containing heterocyclic compound belonging to the thienothiazinone class [1]. It features a thieno[2,3-b][1,4]thiazine core with an acetyl group at the 6-position, yielding a molecular weight of 213.3 g/mol and an XLogP3-AA of 1.4, indicative of moderate lipophilicity [1]. This specific substitution pattern has been identified in the literature as a foundational structure for exploring diverse biological targets, most notably as a Tau aggregate binder and a scaffold for STING inhibition [2] [3].

6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one (CAS 151095-12-4) | Why Generic Thienothiazinone Substitution Is Scientifically Unsound


The thieno[2,3-b][1,4]thiazinone scaffold is highly sensitive to substituent-driven functional divergence. Literature demonstrates that a change at the 6-position alone can profoundly alter pharmacological activity. For instance, a study on related vasopressin antagonists found that 6-ethyl substituted compounds exhibited potent relaxing activity on terminal ilea, whereas 6-phenyl substitution markedly reduced this effect [1]. Consequently, the specific 6-acetyl variant of the target compound is not functionally interchangeable with other 6-substituted analogs. Its unique binding profile, such as its nanomolar affinity for Tau aggregates (IC50 = 1.41 nM) [2], is a direct result of its precise structural features, making generic substitution in a research setting a high-risk proposition for experimental irreproducibility.

6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one (CAS 151095-12-4) | Quantitative Bioactivity and Differentiation Data for Procurement Decisions


High-Affinity Tau Aggregate Binding (IC50) - A Differentiated Tool for Neurodegeneration Research

6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one demonstrates a high-affinity binding interaction with human Tau protein aggregates, with a reported IC50 of 1.41 nM in a thiazine red R displacement assay [1]. This nanomolar potency distinguishes it from a related compound in the same database, which showed an IC50 of 13 nM under similar conditions [2]. This level of activity positions it as a more sensitive probe for Tau aggregation studies compared to lower-affinity alternatives.

Tauopathy Alzheimer's Disease Fluorescence Displacement Assay

Antitumor Activity via Apoptosis Induction in Ehrlich Ascites Carcinoma (EAC) In Vivo Model

The compound has demonstrated cytotoxic activity in vivo against the Ehrlich ascites carcinoma (EAC) model in mice [1]. Treatment was associated with the induction of apoptotic features, including nuclear fragmentation and modulation of pro- and anti-apoptotic protein levels in treated EAC cells [1]. While this is a single-agent observation without direct comparators in the same study, the in vivo nature of the model provides a basis for selection over other thienothiazinones for which only in vitro data may exist.

In Vivo Anticancer Ehrlich Ascites Carcinoma Apoptosis

Cytotoxicity Profile: Activity Against Cancer Cells with Reported Macrophage Selectivity

In the Ehrlich ascites carcinoma (EAC) in vivo model, 6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one exhibited a notable lack of cytotoxicity toward macrophages in tumor-bearing mice and in vitro in normal human lymphocytes [1]. This observation suggests a potential selectivity window that may differentiate it from other cytotoxic agents lacking such data. A direct comparator is not available, but the finding implies a therapeutic index advantage that could be explored further.

Cytotoxicity Selectivity In Vivo Toxicology

6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one (CAS 151095-12-4) | Recommended Research Applications Based on Quantitative Evidence


Development of High-Sensitivity Fluorescence Displacement Assays for Tau Aggregation

Leveraging its 1.41 nM IC50 in displacing thiazine red R from human Tau aggregates [1], this compound serves as a high-affinity probe for developing and validating biochemical assays aimed at discovering novel Tau aggregation inhibitors. Its potency offers a sensitive baseline for measuring compound displacement.

In Vivo Preclinical Model for Anticancer Efficacy and Immunological Safety Profiling

For research groups requiring an in vivo-validated starting point, this compound's demonstrated activity in the Ehrlich ascites carcinoma (EAC) mouse model, coupled with observed selectivity against macrophages [2], makes it a valuable tool for initial antitumor efficacy and early toxicology studies. This provides a more advanced data package compared to compounds with only in vitro validation.

Thienothiazinone Scaffold Optimization for Target-Specific Binding

The compound's unique binding profile, including a Ki of 1.40 nM for amyloid-beta aggregates [3], establishes it as a versatile core scaffold. Medicinal chemists can utilize this compound as a starting point for structure-activity relationship (SAR) studies to optimize for selectivity and potency against specific aggregation-prone protein targets implicated in neurodegeneration.

Quote Request

Request a Quote for 6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.